4-Hydroxy-5-(p-tolyl)pyrimidine

Description

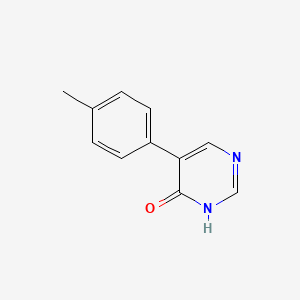

4-Hydroxy-5-(p-tolyl)pyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a para-tolyl (4-methylphenyl) substituent at position 5. The para-tolyl group contributes to its lipophilicity and electronic profile, which can influence both its chemical reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-12-7-13-11(10)14/h2-7H,1H3,(H,12,13,14) |

InChI Key |

SEIHGWIQBIUBGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Substituent Effects on TNF-α Inhibition

Structural Modifications and Physicochemical Properties

4-Hydroxy-5-methylpyrimidine (CAS 17758-52-0)

This analog replaces the p-tolyl group with a methyl group. The reduced aromaticity and lower molecular weight result in decreased lipophilicity (logP ~0.8 vs. ~2.1 for the p-tolyl derivative), impacting membrane permeability and bioavailability .

4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 374104-63-9)

The thieno-fused pyrimidine core introduces a sulfur atom and a fused aromatic ring, enhancing electron-withdrawing effects. This modification increases molecular rigidity and alters binding affinity in kinase inhibition assays compared to non-fused analogs like this compound .

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 397308-78-0)

The presence of a methylthio group at position 2 and a carboxylic acid at position 5 significantly alters solubility (water solubility >10 mg/mL due to ionizable groups) and reactivity, making it more suited for aqueous-phase reactions compared to the hydrophobic p-tolyl derivative .

Table 2: Key Physicochemical Comparisons

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| This compound | 216.3 | 2.1 | <1 (DMSO) | Antibacterial agents |

| 4-Hydroxy-5-methylpyrimidine | 110.1 | 0.8 | 5 (Water) | Precursor for vitamins |

| 4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine | 260.7 | 3.5 | <0.1 (DMSO) | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.